molecular formula C8H16ClNO B2626047 4-chloro-N-(2-methylpropyl)butanamide CAS No. 544416-14-0

4-chloro-N-(2-methylpropyl)butanamide

Cat. No.: B2626047
CAS No.: 544416-14-0
M. Wt: 177.67
InChI Key: OBEVTCWEZJXVCM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylpropyl)butanamide is an organic compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by the presence of a chloro group attached to the butanamide backbone, along with an N-(2-methylpropyl) substituent. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylpropyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2-methylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chlorobutyryl chloride+2-methylpropylamineThis compound+HCl\text{4-chlorobutyryl chloride} + \text{2-methylpropylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutyryl chloride+2-methylpropylamine→this compound+HCl

The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted amides, thiols, or ethers, depending on the nucleophile used.

    Hydrolysis: The major products are 4-chlorobutyric acid and 2-methylpropylamine.

    Oxidation: The major product is the N-oxide derivative of this compound.

Scientific Research Applications

4-chloro-N-(2-methylpropyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of amides in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide bond can undergo hydrolysis or oxidation. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it can interact with a wide range of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloro group and an N-(2-methylpropyl) substituent. This structural arrangement imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

4-chloro-N-(2-methylpropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-7(2)6-10-8(11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEVTCWEZJXVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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